4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol typically involves the condensation of naphthalene derivatives with thiophene moieties. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent and basic conditions to facilitate the formation of the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) are used for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The compound’s thiophene ring system allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol is unique due to its complex structure, which combines naphthalene and thiophene moieties. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C22H20OS |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-(2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C22H20OS/c1-12-9-17(10-13(2)22(12)23)21-18-8-6-5-7-16(18)11-19-20(21)14(3)15(4)24-19/h5-11,23H,1-4H3 |
InChI Key |
IODYQWBSUXFDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=C3C(=C(SC3=CC4=CC=CC=C42)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.